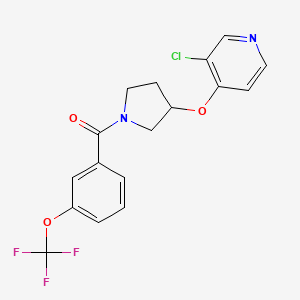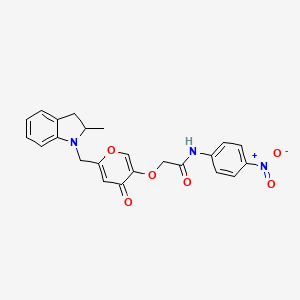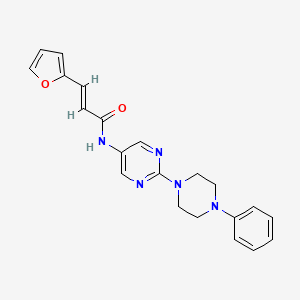
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide, also known as FPA, is a chemical compound that has been recently studied for its potential use in scientific research applications. FPA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide is not fully understood, but several studies have suggested that it may act as a protein kinase inhibitor. Specifically, this compound has been shown to inhibit the activity of several protein kinases that are involved in cell signaling pathways, including the Akt and ERK pathways.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, this compound has been shown to have several other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of several neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, this compound has been shown to have low toxicity in several cell lines and animal models. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide. One area of interest is in the development of this compound-based therapeutics for the treatment of cancer. Additionally, further investigation into the mechanism of action of this compound may provide insights into the regulation of cell signaling pathways. Finally, the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease, warrants further investigation.
Synthesis Methods
The synthesis of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been described in several scientific publications. One such method involves the reaction of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid with furan-2-carbaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with (E)-3-bromoacrylamide to yield this compound.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been studied for its potential use in several scientific research applications. One area of interest is in the field of cancer research. This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-20(9-8-19-7-4-14-28-19)24-17-15-22-21(23-16-17)26-12-10-25(11-13-26)18-5-2-1-3-6-18/h1-9,14-16H,10-13H2,(H,24,27)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGTYLZEQAODLC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


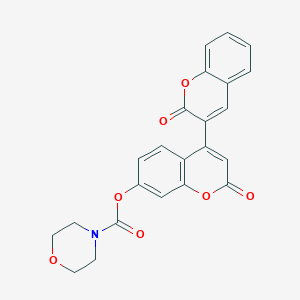
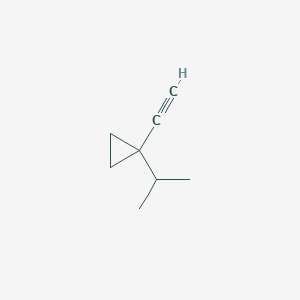

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2814786.png)

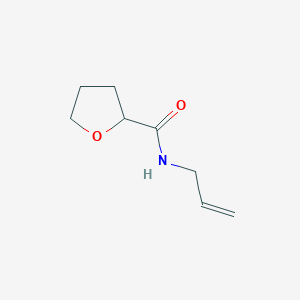
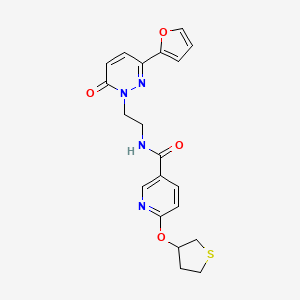
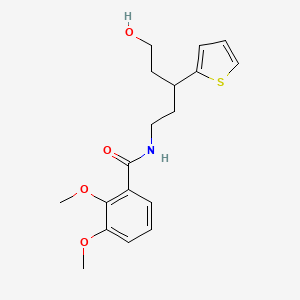
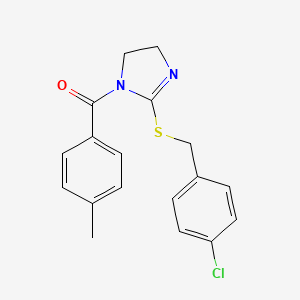
![2-[(4-Methylbenzyl)thio]acetohydrazide](/img/structure/B2814799.png)
![2-[(11aS)-5-(4-fluorophenyl)-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2814800.png)
